4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
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Overview
Description
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound that belongs to the pyrazolone class This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a phenyl group attached to a pyrazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolinone core: This can be achieved by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Attachment of the oxopyrrolidinyl moiety: This step involves the reaction of the intermediate with a suitable pyrrolidinone derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
- 2-Methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
- 4-Bromo-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one
Uniqueness
4-Bromo-2-methyl-3-((2-oxopyrrolidinyl)methyl)-1-phenyl-3-pyrazolin-5-one is unique due to the combination of its bromine atom, methyl group, and oxopyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(2-oxopyrrolidin-1-yl)methyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c1-17-12(10-18-9-5-8-13(18)20)14(16)15(21)19(17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHNDGWSZDGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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